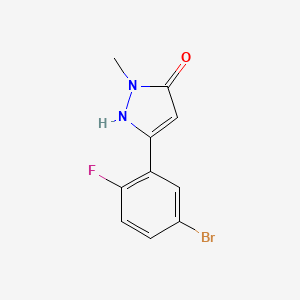
3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol is an organic compound that features a pyrazole ring substituted with bromine and fluorine atoms on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol typically involves a multi-step process. One common method includes the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents.
Formation of Pyrazole Ring: The substituted phenyl ring is then reacted with hydrazine derivatives to form the pyrazole ring.
Methylation: The final step involves methylation of the pyrazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents enhance the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Another compound with similar substituents on the phenyl ring, used in medicinal chemistry.
3-(5-Bromo-2-fluorophenyl)propionic acid: A related compound with a propionic acid group instead of a pyrazole ring.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C10H8BrFN2O |
|---|---|
Peso molecular |
271.09 g/mol |
Nombre IUPAC |
5-(5-bromo-2-fluorophenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H8BrFN2O/c1-14-10(15)5-9(13-14)7-4-6(11)2-3-8(7)12/h2-5,13H,1H3 |
Clave InChI |
KXOOWEVTQVQPIW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(N1)C2=C(C=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)




![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)


